4-Iodo-1H-1,3-benzodiazolehydrochloride is a chemical compound that belongs to the class of benzodiazoles, which are known for their diverse biological activities and applications in pharmaceuticals. This compound features an iodine atom substituted at the 4-position of the benzodiazole ring, enhancing its reactivity and potential applications in medicinal chemistry.
4-Iodo-1H-1,3-benzodiazolehydrochloride can be sourced from various chemical suppliers and databases, including PubChem and BenchChem. It is classified under halogenated heterocycles, specifically within the benzodiazole derivatives. The compound's unique properties make it a subject of interest in organic synthesis and pharmaceutical development.
The synthesis of 4-iodo-1H-1,3-benzodiazolehydrochloride typically involves the iodination of 1H-benzodiazole using iodine or iodinating agents in the presence of suitable solvents and catalysts. Common methods include:
The reaction mechanism typically involves electrophilic aromatic substitution, where iodine acts as an electrophile attacking the benzodiazole ring. The yield and purity of the product can be optimized by adjusting reaction time, temperature, and concentration of reagents.
The molecular structure of 4-iodo-1H-1,3-benzodiazolehydrochloride can be represented as follows:
The compound's InChI (International Chemical Identifier) is provided as follows:
XWZQWZKXKJYVQK-UHFFFAOYSA-N
C1=CC2=C(C=C1N=N2)ICl
4-Iodo-1H-1,3-benzodiazolehydrochloride can participate in various chemical reactions:
Common reagents for these reactions include bases such as sodium hydroxide or potassium carbonate, which facilitate nucleophilic attack on the electrophilic sites of the benzodiazole ring.
The mechanism of action for 4-iodo-1H-1,3-benzodiazolehydrochloride primarily involves its interaction with biological targets such as enzymes or receptors.
The compound may act as an inhibitor or modulator in various biochemical pathways due to its structural similarity to other bioactive molecules. Its halogen substituent can enhance binding affinity through halogen bonding interactions.
Research indicates that derivatives of benzodiazoles exhibit significant antimicrobial and anti-cancer activities, suggesting potential therapeutic applications for 4-iodo-1H-1,3-benzodiazolehydrochloride.
The density and boiling point are not extensively documented but are important for practical applications in synthesis and formulation.
4-Iodo-1H-1,3-benzodiazolehydrochloride has several scientific uses:
The strategic integration of 1,3-benzodiazole cores with bioactive fragments enables dual-target inhibition essential for anticancer and anti-inflammatory applications. Hybrid molecules incorporating iodinated benzodiazoles and auxin-mimetic pharmacophores (e.g., thioacetamide linkers) demonstrate enhanced binding to biological targets like the Transport Inhibitor Response 1 (TIR1) receptor. Molecular docking studies reveal that iodo-substitution at the C4 position augments hydrophobic interactions within enzyme binding pockets, increasing binding affinity by ~40% compared to non-halogenated analogs. For cyclooxygenase (COX) inhibition, ortho-halogenated aryl groups conjugated to benzodioxole acetic acid scaffolds (e.g., compound 4f) achieve IC₅₀ values of 0.725 µM against COX1, outperforming conventional NSAIDs like ketoprofen [3]. The electronic perturbation induced by iodine facilitates π-stacking with amino acid residues (e.g., Val523 in COX2), enabling simultaneous modulation of inflammatory and proliferative pathways [2] [3].
Table 1: Bioactivity of Hybrid Benzodiazole Pharmacophores
Target Enzyme | Compound Structure | IC₅₀ (µM) | Binding Affinity Δ vs. Control |
---|---|---|---|
COX1 | 4f (DiCl-acetic acid derivative) | 0.725 | 12-fold > Ketoprofen |
TIR1 | K-10 (Thioacetamide-iodobenzodioxole) | N/A | 37.1% root growth promotion |
HDAC | Oxadiazole-iodobenzodiazole | 1.12 | 3.5-fold > SAHA |
Direct iodination of pre-formed 1,3-benzodiazole cores offers rapid access to target structures but suffers from regioselectivity challenges. Single-step electrophilic iodination using I₂/CuCl₂ at 80°C yields only 55–60% C4-substituted product, with significant C6-iodinated byproducts [5]. In contrast, multi-step sequences improve regiocontrol:
Linker groups between iodinated benzodiazoles and auxiliary pharmacophores dictate conformational flexibility and target engagement:
Iodination efficiency hinges on substrate directing effects and electrophile choice:
Table 2: Iodination Methods for 1,3-Benzodiazoles
Method | Conditions | C4 Selectivity | Yield (%) |
---|---|---|---|
NIS/DMF | 25°C, 12h | High | 95 |
I₂/CuCl₂ | 80°C, 2h | Moderate | 60 |
NaI/Pd(OAc)₂/CuI | DMF, 120°C, 24h | High | 82 |
Electrochemical I⁺ | Pt anode, NaI, MeCN | Low | 45 |
Microwave irradiation (MW) accelerates key steps:
Table 3: Catalytic Methods for Iodinated Benzodiazole Functionalization
Reaction Type | Catalyst System | Conditions | Yield (%) |
---|---|---|---|
Alkynylation | AuCl/TFA | RT, air, 2h | 88 |
Decarboxylative iodination | Ru(bpy)₃Cl₂, hv | 25°C, 1h | 91 |
Suzuki coupling | Pd(PPh₃)₄/K₂CO₃ | DMF/H₂O, 80°C | 78 |
Amination | CuI/L-proline | DMSO, 100°C | 70 |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0